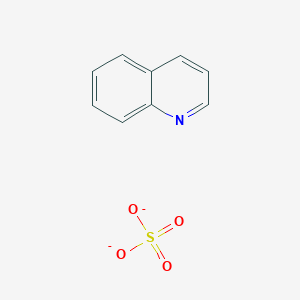

Quinoline;sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline sulfate is a compound derived from quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor and is slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline sulfate is known for its various applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline can be synthesized through several methods, including:

Skraup Synthesis: This involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.

Combes Synthesis: This involves the condensation of aniline derivatives with β-diketones.

Industrial Production Methods

Industrial production of quinoline often involves the extraction from coal tar, which remains the principal source of commercial quinoline . The process includes the distillation of coal tar and subsequent purification steps to isolate quinoline.

Chemical Reactions Analysis

Types of Reactions

Quinoline sulfate undergoes various chemical reactions, including:

Oxidation: Quinoline can be oxidized to quinolinic acid using oxidizing agents like potassium permanganate.

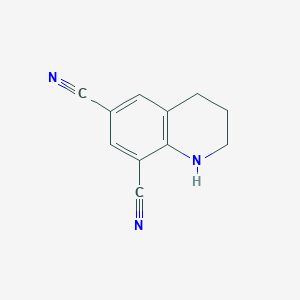

Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products

Oxidation: Quinolinic acid.

Reduction: 1,2,3,4-Tetrahydroquinoline.

Substitution: Nitroquinoline, sulfoquinoline, and halogenated quinolines.

Scientific Research Applications

Quinoline sulfate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Studied for its antimicrobial, antifungal, antiviral, and antiparasitic activities.

Medicine: Used in the development of antimalarial drugs like chloroquine and mefloquine.

Industry: Employed in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

Quinoline sulfate exerts its effects through various mechanisms:

Antimicrobial Activity: It targets microbial cell walls and disrupts their integrity, leading to cell death.

Antimalarial Activity: It inhibits hemozoin biocrystallization in the heme detoxification pathway, causing the accumulation of cytotoxic heme in parasites.

Antitumor Activity: It induces apoptosis and inhibits angiogenesis in cancer cells.

Comparison with Similar Compounds

Quinoline sulfate can be compared with other similar compounds like quinolones and quinazolines:

Quinolones: These are derivatives of quinoline with a carbonyl group at the 4-position.

Quinazolines: These are heterocyclic compounds with a fused benzene and pyrimidine ring.

Similar Compounds

Quinolones: Ciprofloxacin, levofloxacin.

Quinazolines: Gefitinib, erlotinib.

Quinoline sulfate stands out due to its broad spectrum of biological activities and its versatility in various chemical reactions, making it a valuable compound in multiple fields of research and industry.

Properties

Molecular Formula |

C9H7NO4S-2 |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

quinoline;sulfate |

InChI |

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/p-2 |

InChI Key |

WSZKUEZEYFNPID-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)

![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)

![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)

![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)

![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)